Anti-Proliferative Potency in MDA-MB-231 Breast Cancer Cells: Direct Comparison with Seven KTH-13 Structural Analogs
In a head-to-head screen of eight compounds against MDA-MB-231 human breast cancer cells, 4-methyl-2,6-bis(1-phenylethyl)phenol (KTH-13-Me) demonstrated the strongest anti-proliferative activity with an IC50 of 44.9 μM, outperforming seven structural analogs by a factor of 1.7- to >4.5-fold [1]. The closest analog, KTH-13-benzyl-glycol, showed an IC50 of 78.3 μM, while three analogs with FA (fumaric acid) modifications exhibited no meaningful activity (IC50 >200 μM) [1]. This demonstrates that the specific 4-methyl substitution and intact 2,6-bis(1-phenylethyl) configuration are critical for anti-cancer activity.
| Evidence Dimension | Anti-proliferative activity (IC50) against MDA-MB-231 human breast cancer cells |
|---|---|
| Target Compound Data | KTH-13-Me: IC50 = 44.9 μM |
| Comparator Or Baseline | KTH-13-benzyl-glycol: 78.3 μM; KTH-13-monophenylethyl-glycol: 82.5 μM; KTH-13-monobenzyl-glycol: 87.4 μM; KTH-13-monophenylethyl: 84.1 μM; KTH-13-monobenzyl-FA: >200 μM; KTH-13-monophenylethyl-FA: >200 μM; KTH-13-benzyl-FA: >200 μM |
| Quantified Difference | KTH-13-Me is 1.74-fold more potent than the next best analog (KTH-13-benzyl-glycol, 78.3 vs. 44.9 μM) and >4.45-fold more potent than FA-modified analogs (>200 μM vs. 44.9 μM) |
| Conditions | MDA-MB-231 cells treated for 24 h; viability measured by conventional MTT assay |
Why This Matters
For researchers procuring a KTH-13-series compound for anti-cancer studies, KTH-13-Me offers a 1.7- to >4.5-fold potency advantage over other commercially available analogs, reducing the amount of compound required per experiment and increasing the assay window for detecting combination or sensitization effects.
- [1] Table 1, Sung NY, Kim SC, Kim YH, et al. Anti-Proliferative and Pro-Apoptotic Activities of 4-Methyl-2,6-bis(1-phenylethyl)phenol in Cancer Cells. Biomolecules & Therapeutics. 2016;24(4):402-409. View Source
